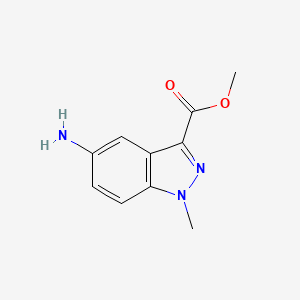
methyl 5-amino-1-methyl-1H-indazole-3-carboxylate
Vue d'ensemble
Description
Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate is a compound that has been used in the preparation of Hydrazone compounds having (Hetero)aryl group at terminal Amine group for treating tau protein-associated disease . It is also used in the preparation of Dihydroisoindole-1H-pyrazolo [3,4-d]pyrimidinone compounds as Wee1 inhibitors for treatment of kinase-related diseases .
Molecular Structure Analysis
The molecular structure of methyl 5-amino-1-methyl-1H-indazole-3-carboxylate is represented by the InChI code1S/C10H11N3O2/c1-13-8-4-3-6 (11)5-7 (8)9 (12-13)10 (14)15-2/h3-5H,11H2,1-2H3 . The molecular weight of the compound is 205.22 . Physical And Chemical Properties Analysis
Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate is a light yellow solid . It has a molecular weight of 205.22 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis of Alkaloids
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of alkaloids, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms .
- Results : The synthesis of indole derivatives has led to the production of various alkaloids with diverse biological activities .
Multicomponent Reactions
- Field : Organic Chemistry
- Application : 1H-Indole-3-carbaldehyde and its derivatives, which are similar to the compound you mentioned, are used in multicomponent reactions (MCRs). These reactions are a type of chemical reaction in which three or more reactants combine to form a product .
- Method : MCRs are generally high-yielding, operationally friendly, time- and cost-effective . The specific methods and parameters depend on the specific MCR being carried out .
- Results : MCRs involving indole derivatives have been used to synthesize complex molecules with diverse functional groups .
Antiviral Agents
- Field : Medicinal Chemistry
- Application : Certain indole derivatives have been reported as antiviral agents .
- Method : These compounds are typically synthesized and then tested for their antiviral activity using various biological assays .
- Results : For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
Inflammation Treatment
- Field : Medicinal Chemistry
- Application : Some indazole derivatives, such as 3-Methyl-1H-indazole, have been reported to inhibit neutrophil chemotaxis, which may be used to treat inflammatory diseases .
- Method : These compounds are typically synthesized and then tested for their anti-inflammatory activity using various biological assays .
- Results : The specific results or outcomes obtained would depend on the specific compound and the specific inflammatory disease being treated .
Anticancer Agents
- Field : Medicinal Chemistry
- Application : Indazole derivatives have been reported to have anticancer properties .
- Method : These compounds are typically synthesized and then tested for their anticancer activity using various biological assays .
- Results : The specific results or outcomes obtained would depend on the specific compound and the specific type of cancer being treated .
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : Indazole derivatives have been reported to have antimicrobial properties .
- Method : These compounds are typically synthesized and then tested for their antimicrobial activity using various biological assays .
- Results : The specific results or outcomes obtained would depend on the specific compound and the specific type of microbe being treated .
Chemical Detection
- Field : Analytical Chemistry
- Application : Some indazole derivatives can be used in chemical detection .
- Method : These compounds can be used as reagents or indicators in various analytical methods .
- Results : The specific results or outcomes obtained would depend on the specific compound and the specific analyte being detected .
Treatment of Eye Diseases and Bladder Cancer
- Field : Medicinal Chemistry
- Application : 3-Methyl-1H-indazole has been shown to inhibit histamine H3 receptor activity, which may account for its effects on eye diseases and bladder cancer .
- Method : These compounds are typically synthesized and then tested for their therapeutic activity using various biological assays .
- Results : The specific results or outcomes obtained would depend on the specific compound and the specific disease being treated .
Treatment of Various Disorders
- Field : Medicinal Chemistry
- Application : Indazole derivatives have been reported to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
- Method : These compounds are typically synthesized and then tested for their therapeutic activity using various biological assays .
- Results : The specific results or outcomes obtained would depend on the specific compound and the specific disorder being treated .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 5-amino-1-methylindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-13-8-4-3-6(11)5-7(8)9(12-13)10(14)15-2/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAHFQIGWZJOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-amino-1-methyl-1H-indazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



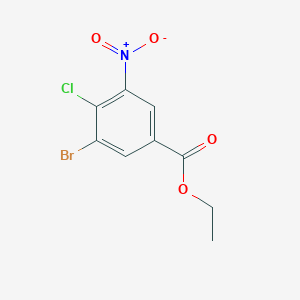

![5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1432542.png)
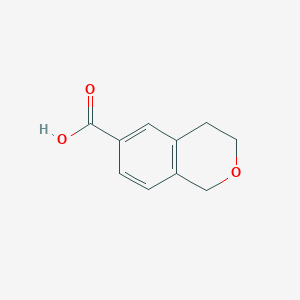

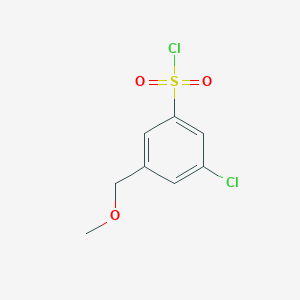
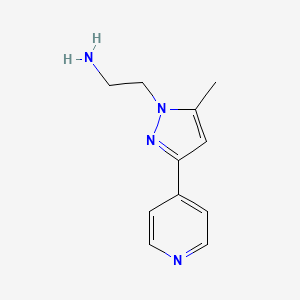
![2-(Pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1432547.png)
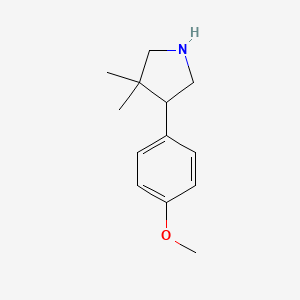


![2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1432553.png)
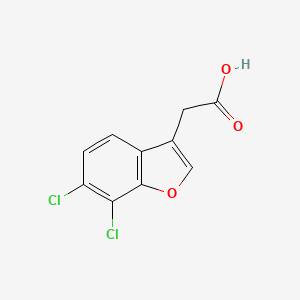
![6-Oxaspiro[3.4]octane-5,7-dione](/img/structure/B1432560.png)